Tert-butyl 3,5-difluorobenzoate
Overview
Description
Tert-butyl 3,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted products.
Hydrolysis: The major products are 3,5-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The major product is the corresponding alcohol, 3,5-difluorobenzyl alcohol.
Scientific Research Applications
Tert-butyl 3,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds like this compound are used in the study of enzyme inhibition and protein-ligand interactions due to the unique properties of fluorine atoms.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing 3,5-difluorobenzoic acid, which can interact with biological targets. The fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,5-dichlorobenzoate
- Tert-butyl 3,5-dibromobenzoate
- Tert-butyl 3,5-dimethylbenzoate
Uniqueness
Tert-butyl 3,5-difluorobenzoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
tert-butyl 3,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620217 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-11-1 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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